molecular formula C5H4ClF2IN2O2S B2821226 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride CAS No. 1946822-85-0

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride

Cat. No. B2821226
CAS RN: 1946822-85-0
M. Wt: 356.51
InChI Key: MSIJPCINRPVXIZ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and contains both iodine and sulfonyl chloride functional groups.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride is not fully understood, but it is thought to involve the inhibition of various enzymes and metabolic pathways in cells. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in cells. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects in cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of various cytokines and chemokines in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against various bacterial and fungal strains, making it a useful tool for studying the mechanisms of antimicrobial action. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Additionally, the study of the potential toxicity of this compound in vivo could help to determine its safety for use in humans.

Synthesis Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride involves the reaction of 3-iodopyrazole-4-carboxylic acid with thionyl chloride to form 3-iodopyrazole-4-sulfonyl chloride. This intermediate is then reacted with 2,2-difluoroethylamine to form the final product. The synthesis of this compound is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the final product.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have antimicrobial properties and can inhibit the growth of various bacterial and fungal strains. It has also been studied for its potential use as an anticancer agent and has shown promising results in preclinical studies. Additionally, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2IN2O2S/c6-14(12,13)3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJPCINRPVXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride

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